Camelliagenin B Camelliagenin B Camelliagenin b belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Camelliagenin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, camelliagenin b is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, camelliagenin b can be found in fats and oils and tea. This makes camelliagenin b a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 14511-74-1
VCID: VC20971939
InChI: InChI=1S/C30H48O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,16,19-24,32-35H,8-15,17H2,1-6H3
SMILES: CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C=O)O)C)C
Molecular Formula: C30H48O5
Molecular Weight: 488.7 g/mol

Camelliagenin B

CAS No.: 14511-74-1

Cat. No.: VC20971939

Molecular Formula: C30H48O5

Molecular Weight: 488.7 g/mol

* For research use only. Not for human or veterinary use.

Camelliagenin B - 14511-74-1

Specification

Description Camelliagenin b belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Camelliagenin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, camelliagenin b is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, camelliagenin b can be found in fats and oils and tea. This makes camelliagenin b a potential biomarker for the consumption of these food products.
CAS No. 14511-74-1
Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
IUPAC Name 3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde
Standard InChI InChI=1S/C30H48O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,16,19-24,32-35H,8-15,17H2,1-6H3
Standard InChI Key RJEBVLDZINEMCO-CUCCWGAISA-N
Isomeric SMILES C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)C=O)O
SMILES CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C=O)O)C)C
Canonical SMILES CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C=O)O)C)C
Melting Point 200-205°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator